Technical Guide: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3)
Technical Guide: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3)
[1][2]
Executive Summary
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3) is a specialized chiral building block used primarily in the synthesis of high-affinity pharmaceutical agents. Structurally, it is a conformationally restricted proline mimetic . By fusing a cyclopropane ring to the C4 position of a pyrrolidine core, this scaffold "freezes" the ring puckering, thereby reducing the entropic penalty upon binding to biological targets.
This compound is a critical intermediate in the development of HCV NS5A inhibitors and has emerging utility in oncology (e.g., KRAS inhibitors) and peptidomimetic drug design. Its rigid spirocyclic framework enhances metabolic stability and selectivity compared to flexible pyrrolidine analogues.
Chemical Profile & Structural Analysis[3][4]
Physicochemical Properties
The hydrochloride salt form is preferred for handling due to the volatility and instability of the free base.
| Property | Specification |
| CAS Number | 2200258-97-3 |
| IUPAC Name | (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride |
| Molecular Formula | C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base) |
| Molecular Weight | 163.65 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
| Chirality | (S)-Enantiomer (at C6 position) |
| Hygroscopicity | Hygroscopic; store under inert atmosphere |
Structural Significance: The Spiro Effect
The 5-azaspiro[2.4]heptane core introduces a "spiro-restriction." In standard proline, the ring can adopt multiple puckered conformations (Cγ-endo/exo). The spiro-cyclopropyl group at C4 locks the pyrrolidine ring into a specific conformation, orienting the C6-hydroxymethyl group (and any subsequent substituents) into a precise vector for target interaction.
Key Advantages:
-
Entropic Pre-organization: The ligand is pre-shaped for the binding pocket.
-
Metabolic Blockade: The quaternary spiro-carbon prevents oxidative metabolism at the typically vulnerable C4 position.
Synthesis & Manufacturing
The synthesis of CAS 2200258-97-3 is a multi-step process requiring strict stereocontrol. The industrial route typically begins with (S)-4-oxoproline derivatives.
Retrosynthetic Analysis
The target molecule is disassembled into a protected 4-methylene proline derivative, which is then subjected to cyclopropanation.
Figure 1: Synthetic pathway from 4-oxoproline to the target spiro-amino alcohol.[1][2]
Detailed Protocol
The following protocol is based on optimized routes for spiro-proline derivatives [1, 2].
Step 1: Wittig Olefination
-
Reagents: Methyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.[3]
-
Process: Generate the ylide at 0°C, then add (S)-1-Boc-4-oxoproline ester. The reaction converts the C4 ketone to an exocyclic methylene group.
-
Critical Control: Maintain anhydrous conditions to prevent ylide quenching.
Step 2: Simmons-Smith Cyclopropanation
This is the stereodefining step.
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Toluene/DCM.
-
Mechanism: The zinc carbenoid attacks the exocyclic double bond. Due to the steric bulk of the Boc group and the chiral center at C2 (proline numbering), the addition occurs stereoselectively.
-
Safety Note: Et₂Zn is pyrophoric. Handle under strict inert atmosphere (N₂ or Ar).
Step 3: Reduction to Alcohol
-
Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Process: The ester/acid at C6 is reduced to the primary alcohol.
-
Workup: Quench carefully with Glauber's salt or Fieser method to manage aluminum/boron salts.
Step 4: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Process: The N-Boc group is cleaved. The product precipitates as the hydrochloride salt.
-
Purification: Recrystallization from EtOH/Et₂O.
Applications in Drug Discovery[8][9][10][11]
HCV NS5A Inhibitors
This scaffold is a core component in the "second-generation" NS5A inhibitors. The spiro-cycle replaces the standard pyrrolidine found in earlier drugs (like Daclatasvir).
-
Mechanism: The rigid spiro core fits into the dimeric interface of the NS5A protein, disrupting viral replication complexes.
-
Example: Analogues in the class of Ledipasvir and Velpatasvir utilize restricted proline motifs to maximize potency (pico-molar range).
Peptidomimetics & Oncology
-
KRAS G12C: Recent patents suggest the utility of spiro-prolines in covalent inhibitors, where the rigid backbone positions the "warhead" (acrylamide) for attack on Cysteine-12.
-
GPCR Ligands: Used to design subtype-selective ligands by restricting the conformational space of the amino acid residue.
Figure 2: Pharmacological utility of the 5-azaspiro[2.4]heptane scaffold.
Handling, Stability, and QC
Storage & Handling
-
Hygroscopicity: The HCl salt absorbs moisture rapidly. Weighing must be performed in a humidity-controlled environment or glovebox.
-
Storage: -20°C under Argon/Nitrogen.
-
Stability: Stable in solid form for >2 years if kept dry. In solution (water/methanol), use within 24 hours to avoid potential ring-opening or oxidation (though spiro-rings are generally robust).
Quality Control (QC) Parameters
To ensure the integrity of the building block for GMP synthesis:
-
Proton NMR (¹H-NMR): Verify the characteristic cyclopropane protons (0.4–0.8 ppm) and the disappearance of Boc signals (if deprotected).
-
Chiral HPLC: Essential to confirm enantiomeric excess (ee > 98%).
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane/IPA/Diethylamine.
-
-
Residual Solvents: Monitor for Toluene (from cyclopropanation) and Dioxane.
References
-
Zhang, H., et al. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[4][3][5][6] U.S. Patent No.[2][7][8] 8,927,739. Washington, DC: U.S. Patent and Trademark Office.
-
Qiu, Y., et al. (2012). Hepatitis C virus inhibitors.[6] WO Patent 2010/099527A1. World Intellectual Property Organization.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PubChem. (2025).[9] 5-azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine.
Sources
- 1. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 2. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents [patents.google.com]
- 3. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof - Google Patents [patents.google.com]
- 6. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 7. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
